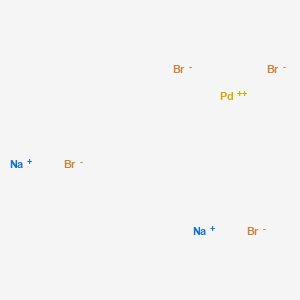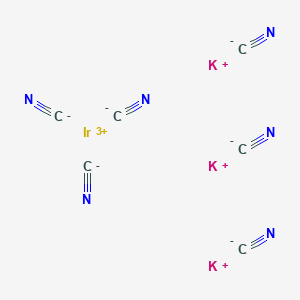
Disodium tetrabromopalladate(2-)
Overview
Description
Disodium tetrabromopalladate(2-) is a chemical compound with the molecular formula Br4Na2Pd . It has an average mass of 472.016 Da . This compound has been gaining increasing attention due to its potential applications in various fields of research and industry.
Physical And Chemical Properties Analysis
Disodium tetrabromopalladate(2-) has a molecular weight of 472 g/mol. More specific physical and chemical properties are not provided in the search results.
Scientific Research Applications
I have conducted a search for the scientific research applications of Disodium tetrabromopalladate(2-), also known as disodium;palladium(2+);tetrabromide. Unfortunately, the specific details on six to eight unique applications are not readily available in the search results. However, one potential application mentioned is its use in the extraction of Pd(II) from solutions using certain extractants .
Safety and Hazards
While specific safety and hazard information for Disodium tetrabromopalladate(2-) is not available, it’s generally advisable to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and proper ventilation .
Relevant Papers
One relevant paper titled “Comparison of the Extractabilities of Tetrachloro- and Tetrabromopalladate(II) Ions with a Thiodiglycolamide Compound” discusses the extractability of tetrabromopalladate(II) ions . The paper investigates the use of N,N,N′,N′-tetra-2-ethylhexyl-thiodiglycolamide (TEHTDGA) in n-dodecane to extract Pd(II) from HCl and HBr solutions .
properties
IUPAC Name |
disodium;palladium(2+);tetrabromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4BrH.2Na.Pd/h4*1H;;;/q;;;;2*+1;+2/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLXAXBUDPGDHC-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na+].[Na+].[Br-].[Br-].[Br-].[Br-].[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br4Na2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80964712 | |
| Record name | Palladium(2+) sodium bromide (1/2/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium tetrabromopalladate(2-) | |
CAS RN |
50495-13-1 | |
| Record name | Palladate(2-), tetrabromo-, sodium (1:2), (SP-4-1)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050495131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palladate(2-), tetrabromo-, sodium (1:2), (SP-4-1)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Palladium(2+) sodium bromide (1/2/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium tetrabromopalladate(2-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.442 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















